BU08028 was synthesized using established techniques for orvinol synthesis, which involves modifying the chemical structure of buprenorphine to enhance its receptor binding properties . As a member of the opioid receptor ligand class, BU08028 is classified based on its interactions with NOP and opioid receptors, which are critical in pain modulation and reward pathways in the brain .
The synthesis of BU08028 typically involves several key steps:
The synthesis process is carried out under inert conditions to prevent moisture interference. Purification steps include extraction with organic solvents and flash chromatography to achieve high purity (>95%) of the final compound .
The molecular formula of BU08028 is C29H32N2O5, with a molecular weight of approximately 474.57 g/mol. The structural features include multiple hydroxy groups, a cyclopropylmethyl moiety, and a phenylacetyl side chain that contribute to its receptor binding characteristics .
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are typically employed to confirm the structure of BU08028. For instance, HRMS data shows m/z for the molecular ion consistent with the calculated value for C29H32N2O5 .
BU08028 can participate in various chemical reactions typical for opioid derivatives, including:
The reactions are generally monitored using thin-layer chromatography (TLC) and confirmed through spectroscopic methods such as NMR or IR spectroscopy .
BU08028 acts primarily as a partial agonist at the mu-opioid receptor while also displaying significant affinity for NOP receptors. Its mechanism involves:
Data from binding assays indicate that BU08028 has a higher binding affinity compared to traditional opioids, suggesting it may offer therapeutic benefits with reduced side effects .
Relevant analyses include melting point determination and solubility tests to assess physical characteristics.
BU08028 has potential applications in several scientific areas:
Traditional mu-opioid peptide (MOP) receptor agonists like morphine, fentanyl, and oxycodone have long been the cornerstone for managing moderate-to-severe pain. Despite their analgesic efficacy, these drugs carry significant liabilities: respiratory depression, constipation, tolerance development, and high abuse potential. The resulting prescription opioid abuse epidemic has created an urgent need for safer analgesics that retain therapeutic efficacy without these life-threatening side effects [3] [8]. Chronic pain affects approximately 30% of the global population, creating immense socioeconomic burdens exceeding $600 billion annually in the U.S. alone. This crisis highlighted the limitations of conventional opioids and accelerated research into novel mechanisms like bifunctional MOP/NOP receptor agonists [9] [8].
The discovery of the nociceptin/orphanin FQ peptide (NOP) receptor—the fourth opioid receptor—opened new avenues for analgesic development. Unlike MOP receptors, NOP receptor activation produces antinociceptive effects in primates without causing respiratory depression or significant reinforcing behaviors [9]. Pharmacological strategies evolved from single-receptor targeting to multifunctional ligands that simultaneously engage MOP and NOP receptors. This approach leverages the synergistic antinociceptive interactions between these receptors while mitigating MOP-related adverse effects [5] [8]. Compounds like cebranopadol (a full MOP/NOP agonist) and AT-121 (a partial MOP/NOP agonist) demonstrated the feasibility of this strategy, though with varying therapeutic windows [6] [4]. BU08028 emerged as a structurally optimized candidate within this class, specifically designed to balance receptor efficacy at both targets.
Table 1: Evolution of Key Bifunctional MOP/NOP Agonists
Compound | MOP Activity | NOP Activity | Development Status |
---|---|---|---|
Buprenorphine | Partial agonist | Very low efficacy | Clinically approved |
Cebranopadol | Full agonist | Full agonist | Clinical trials |
AT-121 | Partial agonist | Partial agonist | Preclinical (primates) |
BU08028 | Partial agonist | High efficacy | Preclinical (primates) |
BU10038 | Partial agonist | Partial agonist | Preclinical (primates) |
BU08028 is a semisynthetic analog derived from the orvinol scaffold of buprenorphine, a clinically used partial MOP agonist with low intrinsic efficacy at NOP receptors. Medicinal chemistry efforts focused on modifying buprenorphine's structure to enhance NOP receptor affinity while preserving its favorable MOP receptor partial agonist properties [1] [9]. Specifically, BU08028 features a dimethylallyl side chain replacing buprenorphine's cyclopropylmethyl group. This modification dramatically increased binding affinity and functional efficacy at the NOP receptor. In vitro studies confirmed BU08028 exhibits subnanomolar affinity for both human MOP (Ki = 16.49 nM) and NOP (Ki = 3.67 nM) receptors, with partial agonist activity at both targets [1] [3]. The structural optimization aimed to leverage buprenorphine's established safety profile while overcoming its limited NOP engagement—a key factor in its residual abuse liability.
Table 2: Structural and Pharmacological Comparison of Buprenorphine and BU08028
Property | Buprenorphine | BU08028 |
---|---|---|
Core Structure | Thebaine-orvinol | Thebaine-orvinol |
MOP Receptor Affinity | High (Ki = 1.1 nM) | High (Ki = 16.49 nM) |
NOP Receptor Affinity | Low (Ki >100 nM) | High (Ki = 3.67 nM) |
MOP Efficacy | Partial agonist | Partial agonist |
NOP Efficacy | Very low partial agonist | High partial agonist |
Key Structural Feature | Cyclopropylmethyl group | Dimethylallyl side chain |
The therapeutic rationale for BU08028 hinges on the complementary pharmacology of MOP and NOP receptors. MOP receptor activation provides potent analgesia but drives adverse effects via β-arrestin recruitment and receptor overactivation. NOP receptor co-activation counterbalances these effects through several mechanisms:
In nonhuman primates, bifunctional partial agonists like BU08028 and AT-121 demonstrated that balanced NOP/MOP efficacy is critical for separating analgesia from side effects. Compounds with excessive MOP activity (e.g., cebranopadol) retained respiratory depression, while those with optimized ratios exhibited wider therapeutic windows [6] [4]. BU08028 specifically exploits this balance—its partial agonism at MOP prevents respiratory depression, while its enhanced NOP activity suppresses reward mechanisms without causing sedation [1] [5].
Key Compounds in BU08028 Research
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7